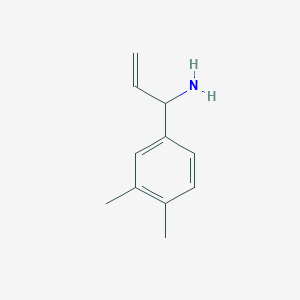

1-(3,4-Dimethylphenyl)prop-2-en-1-amine

Description

Contextual Significance of Allylic Amines in Modern Organic Synthesis

Allylic amines are a class of organic compounds that contain an amino group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is not merely a simple combination of an alkene and an amine; it is a highly versatile functional group that serves as a critical building block in the synthesis of a vast array of biologically active molecules and complex organic structures. acs.orgnih.gov Their importance is underscored by their presence in numerous natural products, pharmaceuticals, and agrochemicals. acs.org

The synthetic utility of allylic amines stems from the rich and diverse reactivity of the allyl group. The double bond can undergo a wide range of transformations, including oxidation, reduction, and metathesis, while the adjacent amine functionality can be readily modified or used to direct these reactions. nih.gov Modern organic synthesis has seen the development of numerous catalytic methods for the efficient and selective preparation of allylic amines. These include transition-metal-catalyzed reactions such as allylic C-H amination, hydroamination of dienes, and multicomponent coupling reactions, which offer practical and modular routes to these valuable compounds. acs.orgdiva-portal.org Furthermore, the development of asymmetric methods allows for the synthesis of chiral allylic amines with high enantioselectivity, which is crucial for the preparation of single-enantiomer drugs and bioactive molecules. nih.gov

Overview of Aryl-Substituted Allylic Amines as Versatile Synthetic Intermediates

When the allylic amine framework is substituted with an aryl group, particularly at the C1 position, a new level of synthetic potential is unlocked. Aryl-substituted allylic amines are prized intermediates in organic synthesis due to the combined functionalities of the amine, the alkene, and the aromatic ring. The aryl group can significantly influence the electronic properties and reactivity of the allylic system and provides a handle for further molecular elaboration through aromatic substitution reactions.

The synthesis of aryl-substituted allylic amines is a topic of considerable research interest. chemicalbook.com Palladium-catalyzed multicomponent coupling reactions, for instance, have been developed to assemble these structures from simple, readily available starting materials like aryl iodides, nonconjugated dienes, and amines. Such methods are highly valued for their ability to rapidly build molecular complexity. The resulting aryl-substituted allylic amines are key precursors for synthesizing heterocycles, which are foundational structures in medicinal chemistry. chemicalbook.com Moreover, the presence of the aryl group can introduce specific stereoelectronic effects that can be exploited in subsequent transformations, such as stereoselective additions or rearrangements. The development of catalytic asymmetric syntheses for these compounds remains a key goal, as the resulting chiral amines are of high value. jst.go.jp

Structural Features and Stereochemical Considerations within the 1-(3,4-Dimethylphenyl)prop-2-en-1-amine Framework

The specific structure of this compound—featuring a 3,4-dimethylphenyl group attached to the C1 position of a prop-2-en-1-amine backbone—presents distinct structural and stereochemical features that define its potential reactivity and utility. While specific crystallographic data for this exact molecule is not prominently available in the published literature, its structural parameters can be understood by analyzing its constituent parts and by examining closely related, structurally characterized analogues.

The molecule is built around a central three-carbon allyl unit. The carbon atom bonded to both the nitrogen and the phenyl ring (C1) is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The control of this stereocenter is a critical aspect of its synthesis and application, particularly in biological contexts. The synthesis of such chiral amines often relies on stereoselective methods, such as the asymmetric allylation of imines. acs.orgdiva-portal.org

The 3,4-dimethylphenyl group is an ortho-xylene derivative attached to the chiral center. nih.gov The two methyl groups on the aromatic ring influence the molecule's electronic properties through inductive effects and can create steric hindrance that may affect the conformation around the C1-aryl bond. This steric influence can be a critical factor in controlling the stereochemical outcome of reactions involving the amine or the adjacent double bond.

To illustrate the typical bond lengths and angles within this type of molecular framework, the table below presents crystallographic data from a related chalcone (B49325), 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one , which shares the core aryl-prop-2-en-1-one structure. This data provides a reasonable approximation of the geometry of the carbon backbone in the target amine.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.218 |

| Bond Length (Å) | C=C (alkene) | 1.318 |

| Bond Length (Å) | C-C (alkene-carbonyl) | 1.485 |

| Bond Angle (°) | C-C=C (alkene) | 122.5 |

| Bond Angle (°) | C=C-C (carbonyl) | 120.3 |

| Bond Angle (°) | Aryl-C-C | 119.8 |

Note: The data presented is for an analogous ketone structure to provide representative values for the propenone backbone. The C=O bond in the table corresponds to the C-N bond at the C1 position in the target amine.

The stereochemistry of the C(aryl)-N(amine) bond can also be a significant feature. In sterically hindered systems, rotation around this bond can be restricted, leading to atropisomerism—a form of axial chirality. jst.go.jp While likely not a stable feature in this specific, relatively unhindered compound at room temperature, it is a key consideration in the design of related chiral ligands and catalysts based on aryl-substituted amines. jst.go.jp The interplay of these features—the chiral center, the alkene geometry, and the substituted aryl ring—makes this compound a molecule of significant interest for stereocontrolled synthesis and the development of advanced organic materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZQNSNFFQQICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C=C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 3,4 Dimethylphenyl Prop 2 En 1 Amine

Reaction Kinetics and Determination of Rate-Limiting Steps

A comprehensive kinetic study of reactions involving 1-(3,4-Dimethylphenyl)prop-2-en-1-amine would be the first step in understanding its reactivity. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). The data obtained would be used to derive the rate law for a given reaction, which mathematically expresses the reaction rate as a function of the concentration of each reactant.

The order of the reaction with respect to each reactant, determined from the rate law, provides insights into the number of molecules participating in the rate-limiting step. For instance, a first-order dependence on this compound would suggest a unimolecular rate-determining step, such as a dissociation or rearrangement. Conversely, a second-order dependence, involving another reactant, would imply a bimolecular collision is central to the slowest step of the reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical table to illustrate the type of data that would be collected.

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound and zero-order with respect to Reagent B, suggesting that the rate-limiting step involves only the amine.

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating reaction pathways. In situ monitoring using techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry could potentially identify transient species formed during reactions of this compound.

Isotopic labeling studies offer a powerful method to trace the fate of specific atoms throughout a reaction. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), it is possible to follow the atom's movement and determine which bonds are broken and formed. For example, deuterating the amine group could help to elucidate the role of the N-H bond in the reaction mechanism.

Stereochemical Outcomes and Chiral Induction Mechanisms in Transformations

The presence of a chiral center in this compound (at the carbon bearing the amine group) means that its reactions can have specific stereochemical outcomes. The analysis of the stereochemistry of the products can provide crucial information about the reaction mechanism. For instance, retention of configuration might suggest a mechanism where the chiral center is not directly involved in bond-breaking or forming in the rate-determining step, while inversion of configuration is characteristic of mechanisms like S(_N)2 reactions.

In asymmetric synthesis, where a new chiral center is created, the study of chiral induction mechanisms is paramount. This would involve reacting this compound with a prochiral substrate in the presence of a chiral catalyst. The enantiomeric excess of the product would be measured to determine the stereoselectivity of the reaction. Understanding the interactions between the substrate, the amine, and the catalyst in the transition state is key to explaining the observed chiral induction.

Computational Analysis of Transition States in Catalytic Reactions

Computational chemistry provides a powerful tool to complement experimental studies of reaction mechanisms. Using methods like density functional theory (DFT), it is possible to model the potential energy surface of a reaction. This allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

By locating the transition state structure for a given reaction of this compound, researchers can gain insights into the bonding changes that occur during the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) can be compared with experimental values to validate the proposed mechanism. Furthermore, computational analysis can help to explain the origins of stereoselectivity in asymmetric reactions by comparing the energies of the diastereomeric transition states that lead to the different enantiomers.

Advanced Spectroscopic and Diffraction Based Characterization in Academic Research

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of 1-(3,4-dimethylphenyl)prop-2-en-1-amine would be expected to display several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are predicted in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. researchgate.net

C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: A peak around 1640 cm⁻¹ would indicate the C=C bond of the alkene. Aromatic C=C stretching vibrations result in one or two bands in the 1475-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1590-1650 cm⁻¹ region, often overlapping with the aromatic C=C stretch. researchgate.net

C-N Stretching: The stretching vibration for the C-N bond of an aromatic amine would be found in the 1250-1360 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong absorptions in the 800-900 cm⁻¹ region provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3400 (two bands) |

| C-H Stretch | Aromatic/Vinylic | 3010 - 3100 |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 2960 |

| C=C Stretch | Alkene | ~1640 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C=C Stretch | Aromatic Ring | 1475 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.govmdpi.com This precision allows for the determination of a unique elemental formula for the molecule, serving as a critical piece of evidence for its identity. nih.gov The compound would typically be analyzed after protonation to form the [M+H]⁺ ion.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Calculated Exact Mass of Neutral Molecule [M] | 161.12045 u |

| Ion Formula | [M+H]⁺ (C₁₁H₁₆N⁺) |

The fragmentation pattern observed in the mass spectrum (MS/MS) would provide further structural information, likely showing characteristic losses such as the cleavage of the allyl group or benzylic fragmentation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry. Furthermore, it reveals how molecules pack in a crystal lattice, detailing any intermolecular interactions like hydrogen bonding. nih.gov

To date, a crystal structure for this compound has not been reported in the public domain. For such a study, the compound would first need to be synthesized and then crystallized, often as a salt (e.g., hydrochloride) to improve crystal quality and stability. If a suitable single crystal were obtained and analyzed, it would provide irrefutable proof of the structure.

Table 5: Crystallographic Data (Hypothetical)

| Parameter | Information Provided | Value |

|---|---|---|

| Crystal System | The geometry of the unit cell | To be determined |

| Space Group | The symmetry elements of the crystal | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell | To be determined |

| Volume (V) | The volume of the unit cell | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| Bond Lengths (Å) | Precise distances between bonded atoms | To be determined |

| Bond Angles (°) | Precise angles between bonded atoms | To be determined |

The successful acquisition and refinement of this data would represent the gold standard for the structural characterization of this compound.

Application of Other Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions in derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within conjugated systems, such as those present in derivatives of this compound. The absorption of UV or visible light by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable insights into the electronic structure of the molecule.

In the case of chalcone (B49325) derivatives, which are structurally related to the parent compound, the UV-Vis spectra are characterized by distinct absorption bands that correspond to specific electronic transitions. biointerfaceresearch.com The two primary types of transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. biointerfaceresearch.comlibretexts.org The n → π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital (for instance, the lone pair on a carbonyl oxygen) to a π* antibonding orbital. biointerfaceresearch.com

The extent of the conjugated system has a significant impact on the absorption spectrum. An increase in the length of the conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com This reduced energy gap results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. libretexts.org This principle is clearly demonstrated when comparing the UV/Vis absorption spectra of simple alkenes to more complex polyenes; as conjugation increases, the λmax shifts to longer wavelengths. libretexts.org

Research on various substituted chalcones has shown that the electronic spectra, typically recorded in solvents like dimethylformamide, exhibit absorption maxima in the range of 260–400 nm. biointerfaceresearch.com The bands observed around 347-389 nm are generally attributed to n-π* transitions, while those in the 260-297 nm region are assigned to π-π* transitions, which can be ascribed to the excitation in the C=O and –C=C– groups. biointerfaceresearch.com The specific position of the maximum absorption (λmax) is sensitive to the nature and position of substituents on the aromatic rings. shimadzu.com For instance, the presence of an electron-withdrawing group like a nitro moiety can cause a significant bathochromic shift. biointerfaceresearch.com

Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy. researchgate.net These computational methods can predict the electronic transition energies and oscillator strengths, providing a deeper understanding of the nature of the observed absorptions. researchgate.net

Below is a table summarizing representative UV-Vis absorption data for a series of chalcone derivatives, illustrating the influence of different substituents on the electronic transitions.

| Compound | Substituent | λmax (π-π) (nm) | λmax (n-π) (nm) |

| 1 | H | 280 | 347 |

| 2 | 4-OCH3 | 286 | 348 |

| 3 | 4-Cl | 275 | 358 |

| 4 | 4-F | 260 | 360 |

| 5 | 4-Br | 290 | 363 |

| 6 | 3-NO2 | 273 | 350 |

| 7 | 4-NO2 | 297 | 389 |

Data adapted from a study on substituted chalcones in dimethylformamide. biointerfaceresearch.com

This interactive data table highlights how the electronic properties of the substituent on the phenyl ring can modulate the energy of the π → π* and n → π* transitions.

Computational and Theoretical Chemistry Studies of 1 3,4 Dimethylphenyl Prop 2 En 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are central to understanding the intrinsic properties of a molecule like 1-(3,4-Dimethylphenyl)prop-2-en-1-amine.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the forces on each atom are minimized until a stationary point on the potential energy surface is located. mdpi.comnih.gov

Once the optimized geometry is obtained, a vibrational frequency analysis is performed by calculating the second derivatives of the energy. mdpi.com This analysis serves two main purposes:

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). mdpi.com

It predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. mdpi.com The calculated frequencies are often scaled to better match experimental values. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups (Hypothetical Data) This table illustrates the type of data that would be generated from a vibrational frequency analysis. The values are hypothetical and based on typical ranges for these functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3450 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3055 |

| C=C Stretch | Alkene | 1645 |

| C-N Stretch | Amine | 1280 |

| C-H Bending (Aromatic) | Phenyl Ring | 1150 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.netnih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. researchgate.net The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table shows representative data that would be obtained from an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. rsc.org Calculated chemical shieldings are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). canberra.edu.au

Comparing theoretical NMR data with experimental spectra is a powerful method for structural elucidation and for confirming the accuracy of the computational model. researchgate.netmdpi.com Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. rsc.orgresearchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (ppm) This table illustrates how theoretical and experimental NMR data would be compared.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H (amine) | 1.85 | 1.90 |

| H (methine) | 4.10 | 4.15 |

| H (vinyl) | 5.20 - 6.00 | 5.25 - 6.05 |

| H (aryl) | 7.00 - 7.20 | 7.05 - 7.25 |

| H (methyl) | 2.25 | 2.30 |

Molecular Dynamics (MD) Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as a solvent. canberra.edu.aubohrium.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes at a given temperature. nih.gov This is particularly useful for flexible molecules like this compound, allowing researchers to identify the most populated conformers in a solution. canberra.edu.au

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.net Bright red spots on the dnorm surface indicate hydrogen bonds and other close contacts, which are crucial for the stability of the crystal packing. nih.govrsc.org

Energy Framework Analysis for Crystal Packing and Supramolecular Interactions

Energy framework analysis provides a visual and quantitative understanding of the supramolecular architecture of a crystal. This method involves calculating the interaction energies between pairs of molecules in the crystal lattice and representing these energies as cylinders connecting the centers of mass of the interacting molecules. researchgate.net

The analysis typically separates the interaction energies into their electrostatic, dispersion, and repulsion components. The resulting framework diagrams illustrate the topology and relative strength of the interactions, offering insights into the mechanical properties of the crystal, such as why some crystals might bend while others are brittle.

Derivatives and Analogs of 1 3,4 Dimethylphenyl Prop 2 En 1 Amine: Synthesis and Research Applications

Chemical Modifications of the Amine Functionality

The primary amine group is a key site for derivatization, readily undergoing reactions to form a wide range of functional groups. These modifications can significantly alter the compound's polarity, basicity, and steric profile.

Synthesis of N-Substituted Derivatives

The nitrogen atom of 1-(3,4-dimethylphenyl)prop-2-en-1-amine can be functionalized through various methods to yield N-substituted derivatives. Standard synthetic strategies include N-alkylation and N-arylation reactions. One common approach is reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165), to form a secondary or tertiary amine.

Another prevalent method involves the reaction with alkyl or aryl halides. For instance, reacting the primary amine with reagents like methyl 2-bromoacetate can introduce an ester functionality to the nitrogen atom. libretexts.org Furthermore, multi-component reactions, such as the Mannich reaction, provide a pathway to more complex N-substituted products. A one-pot, three-component condensation using an amine, formaldehyde (B43269), and another compound can yield N-substituted structures like dicarboximides. rsc.org These synthetic routes allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties.

Formation of Amide and Sulfonamide Analogs

The primary amine of this compound serves as a nucleophile and readily reacts with electrophilic reagents like acyl chlorides and sulfonyl chlorides to produce stable amide and sulfonamide analogs, respectively.

Amide Synthesis: The formation of amides is a fundamental transformation in organic synthesis. The most direct method involves the reaction of the amine with an acyl chloride or an acid anhydride. acs.orgyoutube.com This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon, leading to the displacement of the chloride or carboxylate leaving group. pearson.comnih.govnih.gov An alternative, widely used method involves the coupling of a carboxylic acid with the amine using a dehydrating agent or coupling reagent. acs.org Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine. acs.org

Table 1: General Methods for Amide Synthesis

| Reagent Type | Specific Example | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride | Ethanoyl chloride | N-(1-(3,4-dimethylphenyl)allyl)ethanamide | youtube.com |

| Acid Anhydride | Acetic anhydride | N-(1-(3,4-dimethylphenyl)allyl)acetamide | acs.org |

Sulfonamide Synthesis: Sulfonamides are significant functional groups in medicinal chemistry and are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov The reaction of this compound with various aryl or alkyl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) would yield the corresponding sulfonamide derivatives. nih.govresearchgate.net Modern methods have also been developed that avoid the use of corrosive sulfonyl chlorides. These include procedures that start from sodium sulfinates and amines, mediated by reagents like ammonium (B1175870) iodide, providing a more environmentally friendly route to sulfonamides. nih.gov Another approach involves the in situ reduction of sulfonyl chlorides to a more reactive sulfinylating agent before reaction with the amine. nih.gov

Table 2: General Methods for Sulfonamide Synthesis

| Reagent Type | Specific Example | Product Type | Reference |

|---|---|---|---|

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(1-(3,4-dimethylphenyl)allyl)-4-methylbenzenesulfonamide | nih.govnih.gov |

Functionalization and Modification of the Alkene Moiety

The prop-2-en-1-yl (allyl) group provides another reactive site for functionalization. The double bond can undergo various addition and modification reactions. Modern synthetic methods focus on the direct functionalization of the allylic C-H bonds, which allows for the installation of new groups without consuming the double bond.

Catalytic intermolecular linear allylic C-H amination can be achieved using transition metal catalysis. nih.govnih.gov These reactions can introduce a second amino group or other nitrogen-based functionalities to the allylic position. For example, palladium-catalyzed methods have been developed for the allylic C-H amination of alkenes with various nitrogen sources. nih.gov Similarly, copper-catalyzed protocols using O-acylhydroxylamines allow for the direct synthesis of N-alkyl allylamines from alkenes. nih.gov

Beyond amination, the allylic position can undergo other C-H functionalization reactions. Metallaphotoredox catalysis, combining a photoredox catalyst with a metal catalyst (e.g., chromium), enables the allylation of aldehydes with alkenes to form homoallylic alcohols. rsc.org This proceeds via the formation of an allylic radical, which then adds to the aldehyde. rsc.org Such methods could potentially transform the alkene moiety of this compound into a more complex alcohol derivative while preserving the core structure.

Derivatization of the (3,4-Dimethylphenyl) Aromatic Ring

The 3,4-dimethylphenyl ring can be modified through electrophilic aromatic substitution (EAS). youtube.com In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. masterorganicchemistry.comuci.edu The two methyl groups on the aromatic ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.

In the case of the 3,4-dimethylphenyl group, the available positions for substitution are C2, C5, and C6.

Position 2 is ortho to the methyl group at C3.

Position 5 is ortho to the methyl group at C4.

Position 6 is meta to the methyl group at C4 and ortho to the methyl group at C3.

Due to the directing effects of both methyl groups, electrophilic substitution is expected to occur preferentially at positions 2 and 5. Standard EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) to introduce a halogen atom. youtube.com

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) to add an acyl or alkyl group.

These modifications would produce a range of tri-substituted benzene derivatives, further expanding the chemical diversity of the parent compound.

Applications as Ligands in Coordination Chemistry

The presence of both a nitrogen donor atom (from the amine) and a potential π-system donor (the alkene) makes this compound an interesting candidate as a ligand in coordination chemistry. Amine groups are classic ligands that readily coordinate to a wide range of metal ions. mdpi.com This molecule could function as a monodentate ligand, coordinating solely through the lone pair of electrons on the nitrogen atom.

Alternatively, it could potentially act as a bidentate ligand, chelating to a metal center through both the nitrogen atom and the π-electrons of the C=C double bond, forming a stable five-membered ring. Related enaminone structures are known to be good chelating ligands for both main group and transition metals. nih.gov The formation of stable chelates with transition metals is a well-established principle in coordination chemistry. researchgate.net The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

Formation of Supramolecular Coordination Complexes

Beyond simple coordination compounds, bifunctional or polyfunctional ligands can act as linkers or building blocks to construct more complex, ordered structures known as supramolecular assemblies or coordination polymers. rsc.orgmdpi.com While this compound itself is a simple ligand, derivatives could be designed to promote the formation of such extended networks.

For example, if the aromatic ring were functionalized to include another donor group (e.g., a carboxylic acid or another amine), the resulting molecule could act as a ditopic ligand, bridging two different metal centers. The use of bifunctional ligands, such as those with amino groups, to link metal centers into one-, two-, or three-dimensional coordination polymers is a common strategy in supramolecular chemistry. mdpi.com The self-assembly process is driven by the formation of coordinate bonds between the metal ions and the ligand's donor atoms. Furthermore, non-covalent interactions, such as hydrogen bonding from the N-H group, could play a crucial role in directing the assembly of these coordination complexes into higher-order supramolecular architectures. mdpi.com

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers is a key strategy to tailor the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. The incorporation of amine functionalities into the organic linkers of MOFs has been shown to enhance their performance, particularly in the context of CO2 capture, due to the strong and selective binding of amines with carbon dioxide through chemisorptive interactions. google.com

While the direct incorporation of this compound into a MOF structure has not been extensively reported, the potential for its use as a functional ligand is significant. The amine group can serve as a coordination site to the metal centers or as a pendant group within the pores of the MOF, providing a basic site for interactions with guest molecules. Specifically, alkylamine-functionalized MOFs have demonstrated considerable advantages over those with aromatic amines for certain applications. google.com The aliphatic nature of the amine in this compound makes it a candidate for creating MOFs with unique properties.

The synthesis of such functionalized MOFs would typically involve the reaction of a metal salt with a polycarboxylic acid linker that has been pre-functionalized with the amine, or through post-synthetic modification of an existing MOF. The presence of the allyl group on the amine could also open up possibilities for post-synthetic modification within the MOF structure, allowing for the introduction of further functionalities. The development of MOFs incorporating chiral amines like this compound could also lead to enantioselective catalysts or separation materials.

The table below illustrates the potential components for the synthesis of an amine-functionalized MOF.

| Component | Role | Example |

| Metal Ion/Cluster | Structural node | Zn(II), Cu(II), Zr(IV) |

| Organic Linker | Structural bridge | Terephthalic acid, Trimesic acid |

| Functional Amine | Pore functionalization | This compound |

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amines are of paramount importance in the pharmaceutical and agrochemical industries, as the stereochemistry of a molecule often dictates its biological activity. nih.govrsc.org Chiral allylic amines, in particular, are versatile building blocks due to the presence of multiple reactive sites that can be selectively manipulated to create more complex molecular architectures. nih.gov The compound this compound, possessing a stereogenic center adjacent to both a phenyl ring and an allyl group, is a valuable synthon for asymmetric synthesis.

The synthesis of enantiomerically pure this compound is a critical first step for its use as a chiral building block. A key precursor for this amine is the corresponding chiral alcohol, 1-(3,4-dimethylphenyl)ethanol. Research has shown that this alcohol can be synthesized with high enantiomeric excess through the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethylphenyl)ethanone, using biocatalytic methods. researchgate.net For instance, the use of plant cell cultures, such as those from sugar beet, has been demonstrated to be highly effective for this transformation. researchgate.net

Table: Biocatalytic Reduction of 1-(3,4-Dimethylphenyl)ethanone researchgate.net

| Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| Sugar Beet Cell Culture | (S)-1-(3,4-dimethylphenyl)ethanol | 62.1 - 88.2 | >99 |

| Carrot Root | (S)-1-(3,4-dimethylphenyl)ethanol | 44.1 - 88.2 | up to 97.2 |

Once the chiral alcohol is obtained, it can be converted to the corresponding amine through various established synthetic routes, such as through a Mitsunobu reaction with an appropriate nitrogen source or by conversion to a leaving group followed by nucleophilic substitution with an amine equivalent.

The resulting chiral amine, this compound, can then be employed in a variety of synthetic transformations. The allyl group can participate in reactions such as Heck coupling, hydroformylation, or olefin metathesis to elaborate the carbon skeleton. The amine functionality itself can be acylated, alkylated, or used to direct further reactions. The presence of the chiral center allows for the transfer of stereochemical information to new stereocenters formed during these reactions, a key principle in asymmetric synthesis. The synthesis of complex bioactive molecules often relies on the strategic use of such chiral building blocks to control the three-dimensional arrangement of atoms in the final product. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Synthesis

The production of enantiomerically pure chiral amines is a cornerstone of modern synthetic chemistry, with significant implications for the pharmaceutical and agrochemical industries. The enantioselective synthesis of allylic amines, including 1-(3,4-Dimethylphenyl)prop-2-en-1-amine, is a particularly active area of research. Future developments are focused on creating more efficient, selective, and sustainable catalytic systems.

Transition metal catalysis remains a dominant strategy, with palladium, rhodium, and iridium complexes being extensively studied. Recent advancements have highlighted the efficacy of palladium-catalyzed asymmetric allylic amination. A notable trend is the development of novel chiral ligands that can induce high enantioselectivity. For instance, palladium catalysts paired with specific phosphoramidite ligands have demonstrated high regio- and enantioselectivities in the amination of various allylic carbonates. Another promising approach involves the use of ferrocenyloxazoline palladacycle (FOP) catalysts, which have shown effectiveness in the rearrangement of prochiral allylic imidates to yield chiral allylic amides, precursors to allylic amines cdnsciencepub.com.

Beyond palladium, rhodium-catalyzed hydroamination of allenes has emerged as a powerful method for synthesizing α-chiral allylic amines. The use of a rhodium(I)/Josiphos catalyst system has achieved excellent enantioselectivities and exclusive branched selectivity nih.govrsc.org. Iridium-catalyzed allylic amination is another key area, particularly for the synthesis of C-chiral allylic sulfilimines, which can be readily converted to primary allylic amines nih.gov.

Future research in this domain will likely focus on several key areas:

Earth-Abundant Metal Catalysts: A shift towards using more sustainable and cost-effective metals like nickel and copper is anticipated. Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides are already showing promise for the practical synthesis of complex allylic amines rsc.orgnih.govresearchgate.net. Copper-catalyzed asymmetric allylic C-H amination is also a developing field that offers a more sustainable alternative to traditional methods nih.gov.

Organocatalysis: The development of metal-free catalytic systems is a significant trend. Chiral Brønsted acids and other organocatalysts are being explored for the asymmetric allylic amination of imines, offering a greener and often complementary approach to metal-based catalysts.

Photocatalysis: The use of visible light to drive catalytic reactions is a rapidly expanding area. Photocatalytic methods for allylic C-H amination are being investigated, which could lead to more sustainable and novel reaction pathways.

| Catalyst Type | Metal Center | Key Advantages | Representative Ligands/Systems |

| Palladium-based | Pd | High efficiency, broad substrate scope | Phosphoramidites, Ferrocenyloxazoline (FOP) |

| Rhodium-based | Rh | High enantioselectivity, branched selectivity | Josiphos |

| Iridium-based | Ir | High regio- and enantioselectivity for specific substrates | Phosphoramidite-olefin ligands |

| Nickel-based | Ni | Cost-effective, multicomponent reactions | Bidentate phosphines |

| Copper-based | Cu | Sustainable, novel reactivity | BINAM |

| Organocatalysts | N/A | Metal-free, green chemistry | Chiral Brønsted acids |

Exploration of New Chemical Transformations Involving the Allylic Amine Moiety

The allylic amine functionality is a versatile building block in organic synthesis, offering multiple sites for further chemical modification. The double bond and the amine group can both participate in a wide array of reactions, making compounds like this compound valuable intermediates for the synthesis of more complex molecules.

Future research will undoubtedly focus on expanding the synthetic utility of the allylic amine moiety. Key areas of exploration include:

C-H Functionalization: Direct functionalization of the allylic C-H bonds is a highly atom-economical approach to introduce new functional groups. This can lead to the synthesis of more complex amines without the need for pre-functionalized substrates nih.govacs.org.

Multicomponent Reactions: The development of novel multicomponent reactions that incorporate an allylic amine as one of the starting materials will enable the rapid construction of molecular complexity from simple precursors rsc.orgnih.govresearchgate.net.

Cascade Reactions: Designing cascade reactions that involve the sequential transformation of both the alkene and the amine functionalities will provide efficient pathways to complex heterocyclic and acyclic structures researchgate.net. For example, a radical cyclization followed by a cross-coupling reaction can lead to the formation of intricate nitrogen-containing molecules.

Metathesis Reactions: Olefin metathesis involving the allylic double bond can be used to create new carbon-carbon bonds and build more elaborate molecular frameworks.

Oxidative Transformations: Selective oxidation of the double bond can lead to the formation of valuable diols, epoxides, or other oxygenated functionalities, further diversifying the accessible molecular architectures.

The synthetic transformations of chiral allylic amines are particularly valuable as they allow for the transfer of chirality to new stereocenters. For instance, ozonolysis of the double bond followed by reduction or other transformations can lead to chiral amino alcohols or other important chiral building blocks rsc.orgresearchgate.net.

Advanced Computational Modeling for Predictive Chemical Design and Materials Science

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. In the context of this compound and related compounds, computational modeling will play a crucial role in several areas.

One of the primary applications of DFT is in the elucidation of reaction mechanisms for catalytic allylic aminations. By modeling the transition states and intermediates, researchers can gain insights into the factors that control regioselectivity and enantioselectivity cdnsciencepub.comnih.govresearchgate.net. This understanding is critical for the rational design of new and improved catalysts. For example, computational studies can help in selecting the optimal ligand for a specific transformation by predicting its electronic and steric effects.

Future trends in computational modeling in this field will likely involve:

Machine Learning and Artificial Intelligence: Integrating machine learning algorithms with quantum chemical calculations can accelerate the discovery of new catalysts and reactions. These models can be trained on existing experimental and computational data to predict the performance of new catalyst-substrate combinations.

Dynamic and Solvent Effects: More sophisticated computational models that account for the dynamic nature of molecules and the explicit effects of solvent molecules will provide a more accurate picture of reaction pathways and energy barriers.

Predictive Materials Design: Computational methods can be used to predict the properties of materials incorporating allylic amine functionalities. For instance, modeling the interaction of these molecules with surfaces or within polymer matrices can guide the design of new functional materials.

Integration with Advanced Materials Research for Functional Applications

The unique chemical properties of allylic amines make them attractive candidates for incorporation into advanced materials. The presence of a reactive double bond and a functional amine group allows for their use as monomers in polymerization reactions or as cross-linking agents.

An emerging area of research is the development of functional polymers containing allylic amine moieties. These polymers can be synthesized through various polymerization techniques, and the pendent amine groups can impart specific properties to the material, such as pH-responsiveness, metal-ion chelation, or catalytic activity. The double bond can be used for post-polymerization modification, allowing for the introduction of a wide range of other functional groups nih.govresearchgate.net. For example, thiol-ene click chemistry can be used to efficiently functionalize polymers with allyl groups nih.gov.

Specific future applications in materials science include:

Biomedical Materials: Allyl-functionalized polymers are being explored for applications in drug delivery and tissue engineering nih.govresearchgate.net. The amine groups can be used to attach bioactive molecules, and the polymer backbone can be designed to be biodegradable.

CO2 Capture: Amine-functionalized porous organic polymers have shown significant potential for carbon dioxide capture rsc.org. The incorporation of allylic amine functionalities into these materials could offer new avenues for creating highly efficient and regenerable CO2 sorbents.

Coatings and Adhesives: The reactive nature of the allylic group makes these compounds suitable for use in the formulation of coatings and adhesives that can be cured, for example, by UV light or heat.

Functionalized Surfaces: Allylic amines can be grafted onto surfaces to modify their properties, such as wettability, adhesion, or biocompatibility.

The integration of computational design with experimental synthesis will be crucial for the development of these advanced materials. By predicting the structure-property relationships of polymers and materials containing this compound and related structures, researchers can more efficiently design and fabricate materials with tailored functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dimethylphenyl)prop-2-en-1-amine?

- Methodological Answer : The synthesis typically involves alkylation of 3,4-dimethylphenol derivatives followed by amination. For example, reacting 3,4-dimethylphenyl precursors with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the allyl intermediate, followed by amination using NH₃ or NH₃ equivalents under controlled pH and temperature . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended to isolate the amine product.

Q. How can NMR and mass spectrometry be optimized for characterizing this compound?

- Methodological Answer : For NMR analysis, use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 6.5–7.2 ppm) and allylic protons (δ 5.0–6.0 ppm). Assign stereochemistry using 2D NOESY to confirm the prop-2-en-1-amine configuration. High-resolution mass spectrometry (HRMS) in ESI+ mode with methanol as the mobile phase ensures accurate mass determination (±0.001 Da).

Q. What crystallographic tools are suitable for determining its crystal structure?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement and OLEX2 for structure solution and visualization . Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and full-matrix least-squares refinement. Hydrogen-bonding networks can be analyzed using Mercury software to identify intermolecular interactions .

Advanced Research Questions

Q. How can graph set analysis resolve hydrogen-bonding patterns in its crystalline form?

- Methodological Answer : Apply Etter’s graph theory to classify hydrogen bonds (e.g., R₁²(6) motifs). Use CCDC software to calculate donor-acceptor distances (≤3.5 Å) and angles (≥120°). Compare results with similar amines (e.g., 3,4-DMMC derivatives ) to identify trends in supramolecular assembly .

Q. What strategies address contradictions in spectral data during characterization?

- Methodological Answer : If NMR signals overlap, employ variable-temperature NMR or COSY/HSQC to decouple multiplet resonances. For ambiguous mass fragments, use tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation pathways. Cross-validate with DFT calculations (e.g., Gaussian09) to simulate vibrational spectra and electronic transitions .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying parameters like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or in-situ IR spectroscopy. For amination steps, test NH₃ gas vs. ammonium chloride in ethanol to maximize amine formation .

Q. What in vitro assays are suitable for studying its biological interactions?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) with HEK293 cells expressing target GPCRs. Measure IC₅₀ values via fluorescence polarization or scintillation counting. For enzyme inhibition studies, employ Michaelis-Menten kinetics with UV-Vis spectrophotometry to track substrate conversion .

Q. How can computational modeling predict its pharmacological profile?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein targets (e.g., MAO-A or NMDA receptors) using PDB structures (e.g., 2BLC). Calculate binding energies (ΔG) and validate with MD simulations (GROMACS) to assess stability. Use QSAR models to correlate substituent effects (e.g., methyl groups) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.